1,6-Bismaleimidohexane

Vue d'ensemble

Description

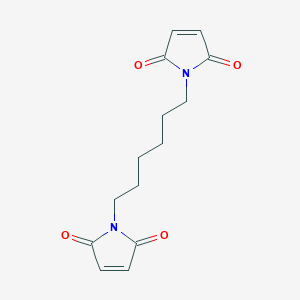

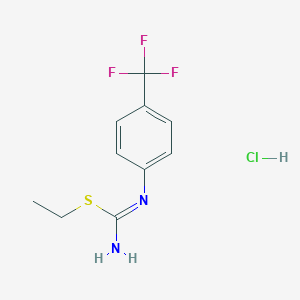

1,6-Bismaleimidohexane (BMH) is an organic compound used in a variety of applications in the scientific community. It is a colorless, odorless, and flammable liquid, and is a derivative of hexane. BMH is primarily used in organic synthesis, as it can be used to form a variety of compounds with different functional groups. It is also used in research laboratories to study the effects of different compounds on biological systems.

Applications De Recherche Scientifique

Étiquetage et réticulation des protéines

BMH est utilisé comme un réticulant à bras long et à base de maléimide pour la conjugaison covalente et irréversible entre les groupes sulfhydryles, tels que ceux trouvés dans les cystéines des protéines ou des peptides . Cette application est particulièrement utile dans les expériences d'analyse et de modification des protéines.

Réticulation homobifonctionnelle réactive aux sulfhydryles

BMH agit comme un réactif de réticulation homobifonctionnel réactif aux sulfhydryles . Dans des conditions douces, il permet une réticulation irréversible de composés contenant des sulfhydryles dans une plage de pH de 6,5 à 7,5 .

Développement de systèmes de résine thermodurcissable

BMH a été utilisé dans le développement d'un système de résine thermodurcissable à base de bismaleimide (BMI) par copolymérisation avec la 4,4′-diaminodiphénylsulfone . Cette application est importante dans le domaine de la science des matériaux et de l'ingénierie.

Amélioration des propriétés thermiques et mécaniques

BMH peut être utilisé pour améliorer les propriétés thermiques et mécaniques des nanomatériaux à base de bismaleimide . Ceci est réalisé par l'incorporation d'un nouvel oxyde de graphène siloxane allylé .

Amélioration des propriétés thermomécaniques

L'ajout de BMH peut entraîner une augmentation marquée de la température de transition vitreuse (Tg) du matériau . Ceci est particulièrement avantageux dans les applications qui nécessitent des matériaux ayant une grande stabilité thermique.

Renforcement des résines de bismaleimide

BMH peut être utilisé pour améliorer la résistance des BMI sans compromettre, mais plutôt en améliorant les propriétés physiques et chimiques associées . Ceci est particulièrement utile dans les domaines de haute technologie où des matériaux ayant une bonne stabilité thermique, de bonnes propriétés mécaniques et une bonne résistance à l'humidité, aux radiations et à la corrosion sont nécessaires .

Mécanisme D'action

Target of Action

1,6-Bismaleimidohexane primarily targets sulfhydryl groups . These groups are typically found in cysteine residues in proteins or peptides . The interaction with these targets is crucial for the compound’s function.

Mode of Action

The compound interacts with its targets through a cycloaddition process . This process involves adding a maleimide group to an unsaturated carbon-carbon bond . The result is a covalent, irreversible conjugation between the sulfhydryl groups .

Biochemical Pathways

It’s known that the compound can induce apoptosis in human serum cells through themitochondrial membrane potential pathway

Pharmacokinetics

The compound is water-insoluble . It needs to be dissolved first in DMF or DMSO, then added to aqueous reaction buffers This property could impact the compound’s bioavailability and distribution within the body

Result of Action

The primary result of the action of this compound is the formation of a covalent, irreversible conjugation between sulfhydryl groups . This can lead to changes in protein structure and function. For example, the compound has been shown to induce apoptosis in human serum cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s water-insolubility means that it must be dissolved in DMF or DMSO before it can be added to aqueous reaction buffers This could impact the compound’s efficacy and stability in different environments

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1,6-Bismaleimidohexane plays a crucial role in biochemical reactions as a homobifunctional cross-linking reagent. It interacts with sulfhydryl groups (-SH) present in cysteine residues of proteins, forming stable thioether bonds. This cross-linking ability is particularly useful in studying protein oligomerization and protein-protein interactions. For example, this compound has been used to explore the structure and interactions of enzymes such as phospholipase C gamma1 and other membrane-associated proteins . The compound’s ability to form irreversible cross-links under mild conditions (pH 6.5-7.5) makes it a versatile tool in biochemical research.

Cellular Effects

This compound influences various cellular processes by cross-linking proteins and altering their functions. It has been shown to induce apoptosis in human serum cells through the mitochondrial membrane potential pathway . Additionally, this compound affects cell signaling pathways by modifying the interactions between key signaling proteins. For instance, it can disrupt the function of the insulin receptor by binding to its cytoplasmic domain . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the compound’s impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with sulfhydryl groups in proteins. This interaction results in the formation of stable thioether linkages, which are resistant to reducing agents and physiological buffer conditions . The compound’s specificity for sulfhydryl groups at pH 6.5-7.5 allows for targeted cross-linking of cysteine residues, making it an effective tool for studying protein structure and interactions. Additionally, this compound can induce conformational changes in proteins, leading to alterations in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under mild conditions, but hydrolysis to a nonreactive maleamic acid can occur at higher pH levels (above pH 8) . This degradation can affect the long-term efficacy of this compound in cross-linking experiments. In in vitro studies, the compound has been shown to maintain its cross-linking ability for extended periods, allowing for detailed analysis of protein interactions and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively cross-links proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of optimizing dosage levels in experimental studies to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to cross-link proteins can influence metabolic flux and metabolite levels by altering enzyme activity and protein interactions . For example, this compound has been shown to affect the mitochondrial membrane potential pathway, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form covalent bonds with sulfhydryl groups allows it to localize to specific cellular compartments and accumulate in areas with high concentrations of target proteins . This targeted distribution enhances the efficacy of this compound in cross-linking experiments and biochemical studies.

Subcellular Localization

This compound exhibits specific subcellular localization due to its interactions with targeting signals and post-translational modifications. The compound can be directed to particular compartments or organelles within the cell, where it exerts its cross-linking effects . This localization is crucial for studying the spatial organization of proteins and their interactions within the cellular environment.

Propriétés

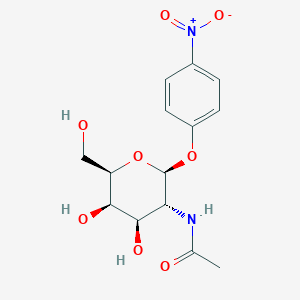

IUPAC Name |

1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVHLZLQVWXBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073343 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4856-87-5 | |

| Record name | 1,6-Bismaleimidohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4856-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bismaleimidohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimaleimidohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Bismaleimidohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC3NMJ9SCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1,6-Bismaleimidohexane (BMH) functions as a homobifunctional cross-linking agent that targets cysteine residues in proteins. [1, 3, 4, 8-11, 13] It forms covalent bonds with sulfhydryl groups on cysteine side chains, creating cross-links within or between protein molecules. [, , , ] The downstream effects depend heavily on the target protein and can range from inhibiting enzymatic activity [, , , ] to providing structural insights by revealing protein-protein interaction sites. [, , ] For instance, BMH cross-linking inhibits the Ca2+-ATPase activity of the SERCA2a pump by targeting cysteine residues on phospholamban (PLB). [, ] Conversely, BMH cross-linking helped identify the interaction site of PLB on the SERCA2a pump, highlighting its role in structural studies. []

A:

A: this compound is often used in organic solvents like anisole, N-methyl pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). [, ] Its stability under different conditions is crucial for its application. For example, in the study of G protein heterotrimers, BMH cross-linking was performed in a rabbit reticulocyte lysate. [] Information regarding its compatibility with specific materials and its stability under various temperature and pH ranges is not extensively discussed in the provided papers.

ANone: The provided research focuses on this compound's role as a cross-linking agent rather than a catalyst. There is no information suggesting catalytic properties or applications in the context of the provided papers.

ANone: The provided research articles primarily focus on the application of this compound as a cross-linking tool for studying protein interactions and do not delve into computational chemistry, SAR studies, stability, or formulation strategies.

ANone: The provided papers focus on the scientific application of this compound and do not mention specific SHE regulations. As with any chemical reagent, handling this compound requires appropriate safety precautions. Consulting the Safety Data Sheet (SDS) is crucial for understanding the specific hazards and necessary handling procedures.

ANone: The provided research primarily focuses on utilizing this compound as a tool for studying protein interactions. Therefore, information regarding its pharmacological properties (PK/PD, efficacy, resistance, toxicology) or its use in drug delivery, biomarker development, or diagnostics is not discussed.

A: Researchers commonly employ SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze the products of this compound cross-linking. [, , , , ] This technique separates cross-linked proteins based on their size, allowing for the identification of protein complexes and the determination of cross-linking efficiency. [, , , ] In some studies, mass spectrometry (MS) is used to identify the specific amino acid residues involved in the cross-linking reaction, providing precise information about protein-protein interaction sites. [, ]

ANone: The research papers primarily focus on the biochemical applications of this compound, without delving into its environmental impact, alternatives, recycling, historical context, or cross-disciplinary applications.

A: While not explicitly detailed in the provided papers, the use of this compound spans multiple disciplines. In biochemistry, it is used to study protein structure and interactions. [, , ] In polymer chemistry, this compound can act as a cross-linking agent, impacting the properties of polymers. [, , ] This highlights its versatility and potential for cross-disciplinary research involving protein-polymer conjugates or biomaterials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)